

History and development of Azocyclotin as a pesticide

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Compound of Interest

Compound Name: Azocyclotin

Cat. No.: B141819

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An In-depth Technical Guide to the History and Development of **Azocyclotin**

Introduction and Historical Context

The development of organotin compounds for agricultural use marked a significant advancement in crop protection. The field of organotin chemistry began as early as 1849, with industrial applications emerging around the 1950s for uses including PVC stabilizers, biocides, and agrochemicals.[1] Within this class, **Azocyclotin** (trade name Peropal, code BUE 1452) was introduced in 1978 by Bayer AG as a non-systemic, contact acaricide.[2][3] It proved effective against a wide range of phytophagous mites, particularly spider mites, on crops such as fruits, vines, vegetables, and ornamentals.[2][4][5] **Azocyclotin** offered a long residual activity and was valuable for controlling mite strains that had developed resistance to other chemical classes.[4][6]

Azocyclotin is chemically identified as tri(cyclohexyl)-1H-1,2,4-triazole-1-yltin.[7] It belongs to the organotin miticide chemical class.[8] Due to toxicological and environmental concerns, its use has been restricted in many regions, and it is no longer registered for use in the United States or approved under Regulation (EC) No 1107/2009 in the EU.[9][10]

Chemical and Physical Properties

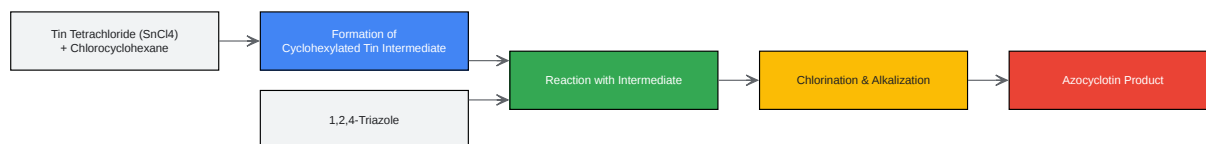
Azocyclotin is a colorless crystalline powder.[2][11][12] Its chemical and physical characteristics are critical to its application, environmental fate, and analytical detection.

Property	Value	Reference
IUPAC Name	tri(cyclohexyl)-1H-1,2,4-triazol-1-yltin	[7][13]
CAS Number	41083-11-8	[3][7][9]
Molecular Formula	C ₂₀ H ₃₅ N ₃ Sn	[7][9][12]
Molecular Weight	436.2 g/mol	[7][9]
Appearance	White powder / Colorless crystals	[7][11][12]
Melting Point	Decomposes before melting (approx. 210-218.8°C)	[4][7][11]
Vapor Pressure	2 x 10 ⁻⁸ mPa at 20°C	[7]
Water Solubility	<0.25 mg/L (very sparingly soluble)	[4]
Relative Density	1.335 g/cm ³	[7]
Hydrolysis (DT ₉₀)	≤ 10 minutes at pH 4, 7, or 9	[7]

Synthesis and Formulation

Synthesis

The commercial production of **Azocyclotin** involves a multi-step chemical synthesis.[2][14] The process generally begins with the reaction of tin tetrachloride with a cyclohexylating agent, such as chlorocyclohexane, to form a tricyclohexyltin intermediate.[2][14] This intermediate is then reacted with 1,2,4-triazole to yield the final **Azocyclotin** product.[2][14]



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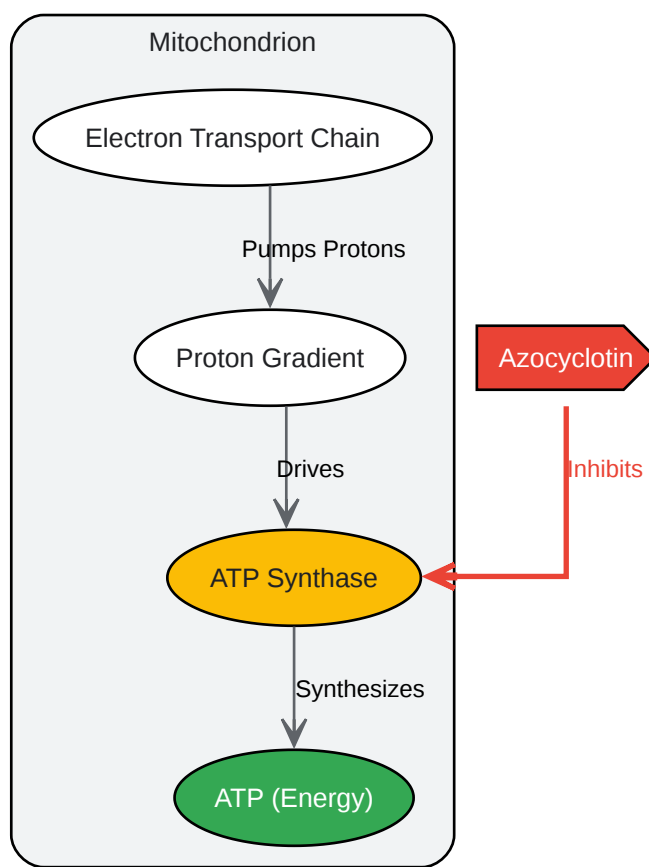
Figure 1: Simplified workflow for the synthesis of **Azocyclotin**.

Formulation

Azocyclotin was primarily marketed as a wettable powder (WP), typically at concentrations of 25% or 50%.^{[4][5][6]} This formulation allows for easy dispersion in water to create a suspension for foliar spray application.^[6] Formulations were also available as a 20% Suspension Concentrate (SC).^[15]

Mode of Action

Azocyclotin is a potent inhibitor of mitochondrial ATP synthase.^{[2][8]} Its mode of action involves the disruption of oxidative phosphorylation, a critical metabolic process for energy production in cells.^{[3][6][10]} By inhibiting the formation of adenosine triphosphate (ATP), the primary energy currency of the cell, **Azocyclotin** causes a rapid depletion of energy in the target mite, leading to paralysis and death.^[6] This contact-action mechanism is effective against all motile stages of mites, including larvae, nymphs, and adults.^{[4][6]} The Insecticide Resistance Action Committee (IRAC) classifies **Azocyclotin** in Group 12B.^{[2][8]}



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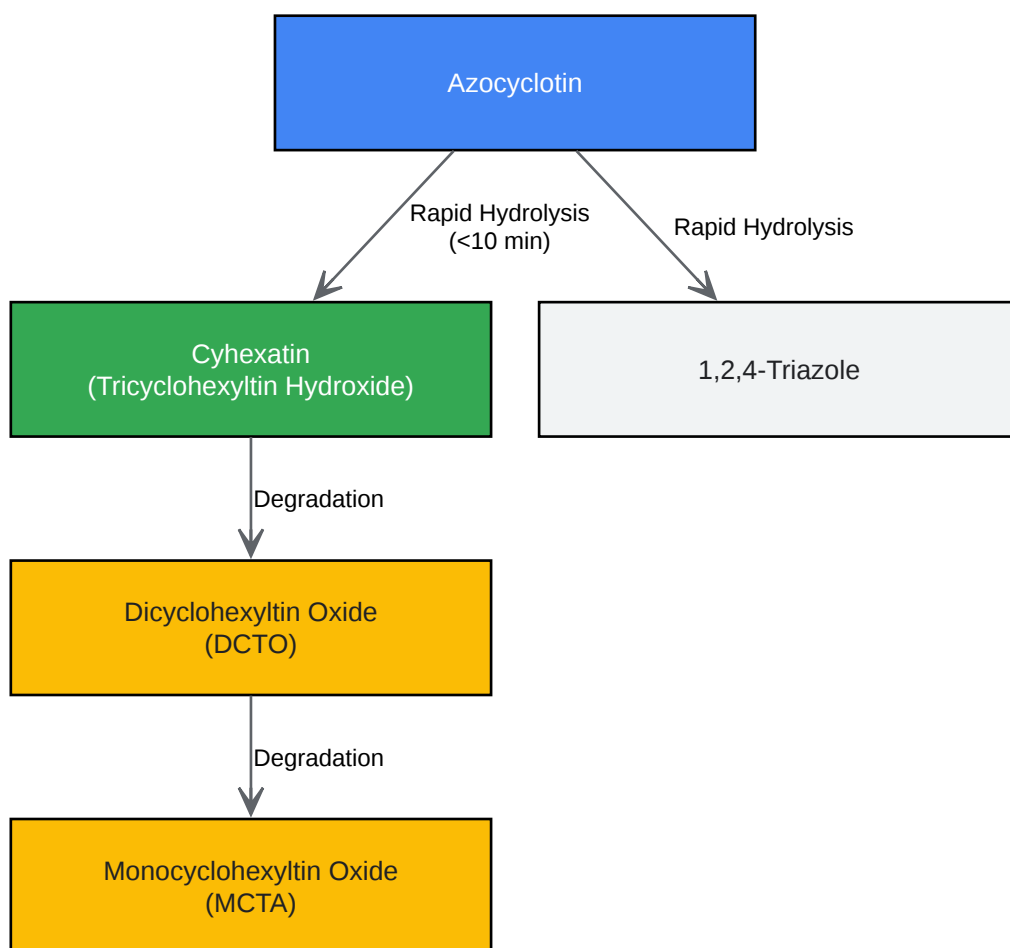
Figure 2: **Azocyclotin's** mode of action via inhibition of ATP synthase.

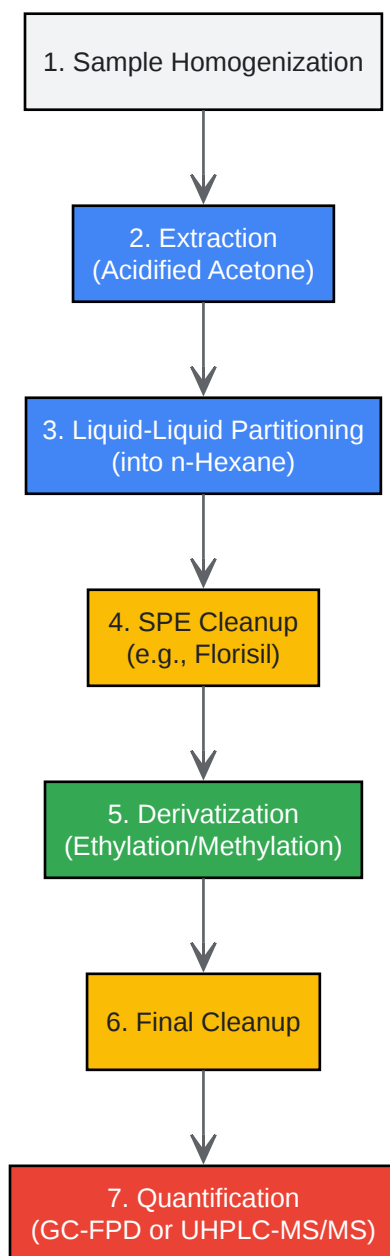
Metabolism and Environmental Fate

The fate of **Azocyclotin** in the environment is largely dictated by its rapid hydrolysis.^{[7][16]}

Degradation Pathway

In the presence of water, **Azocyclotin** hydrolyzes very quickly ($DT_{90} \leq 10$ minutes), breaking the bond between the tin atom and the triazole ring.^[7] This yields two primary products: tricyclohexyltin hydroxide (cyhexatin) and 1,2,4-triazole.^[7] Cyhexatin, also an acaricide, is the major residue found on crops following **Azocyclotin** application.^[7] It undergoes further, slower degradation, with the stepwise loss of cyclohexyl rings to form dicyclohexyltin oxide (DCTO) and monocyclohexyltin oxide (MCTA).^{[7][9][12]}





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